2-Bromo-1-(4-chloro-3-methoxyphenyl)ethanone
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Overview
Description
2-Bromo-1-(4-chloro-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chloro-3-methoxyphenyl)ethanone typically involves the bromination of 4-chloro-3-methoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include maintaining the temperature between 0°C and room temperature to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the purification of the product is achieved through crystallization or distillation techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-chloro-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles like nitronium ions or halogens.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Electrophilic Aromatic Substitution: Formation of nitro or halogenated derivatives.
Reduction: Formation of 2-bromo-1-(4-chloro-3-methoxyphenyl)ethanol.
Scientific Research Applications
2-Bromo-1-(4-chloro-3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-chloro-3-methoxyphenyl)ethanone involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition reactions. The compound’s molecular targets include enzymes and proteins that interact with its reactive sites, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the chlorine substituent.
2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone: Similar structure with a different position of the methoxy group.
2-Bromo-1-(4-hydroxyphenyl)ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-Bromo-1-(4-chloro-3-methoxyphenyl)ethanone is unique due to the specific combination of bromine, chlorine, and methoxy substituents on the phenyl ring.
Properties
Molecular Formula |
C9H8BrClO2 |
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Molecular Weight |
263.51 g/mol |
IUPAC Name |
2-bromo-1-(4-chloro-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4H,5H2,1H3 |
InChI Key |
COSRXZBLQCCBMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CBr)Cl |
Origin of Product |
United States |
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